molecular formula C19H28ClN3O5S B12761017 [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134308-71-7

[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12761017
CAS No.: 134308-71-7
M. Wt: 446.0 g/mol
InChI Key: BSBYHJLFVULNJK-UHFFFAOYSA-N
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Description

[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furan ring, and a nitrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be approached through a multi-step process:

    Formation of the Piperazine Derivative: The starting material, 3-phenylsulfanylpropylamine, can be reacted with piperazine under basic conditions to form the piperazine derivative.

    Cyclization to Form the Furan Ring: The piperazine derivative can undergo cyclization with a suitable diol under acidic conditions to form the hexahydrofuro[3,2-b]furan ring system.

    Nitration: The final step involves the nitration of the furan ring using a nitrating agent such as nitric acid to introduce the nitrate ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrate ester group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it may serve as a probe to study the interactions of piperazine derivatives with biological targets.

Medicine

Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes, given the presence of the piperazine ring which is a common motif in many pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific application. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating their activity through binding interactions. The nitrate ester group could also release nitric oxide (NO), which has various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]furan-2-yl] nitrate: Lacks the hexahydrofuro ring system.

    [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3-dihydrofuro[3,2-b]furan-6-yl] nitrate: Contains a dihydrofuro ring instead of a hexahydrofuro ring.

Uniqueness

The unique combination of the piperazine ring, hexahydrofuro ring system, and nitrate ester group in [3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

134308-71-7

Molecular Formula

C19H28ClN3O5S

Molecular Weight

446.0 g/mol

IUPAC Name

[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C19H27N3O5S.ClH/c23-22(24)27-17-14-26-18-16(13-25-19(17)18)21-10-8-20(9-11-21)7-4-12-28-15-5-2-1-3-6-15;/h1-3,5-6,16-19H,4,7-14H2;1H

InChI Key

BSBYHJLFVULNJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCSC2=CC=CC=C2)C3COC4C3OCC4O[N+](=O)[O-].Cl

Origin of Product

United States

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